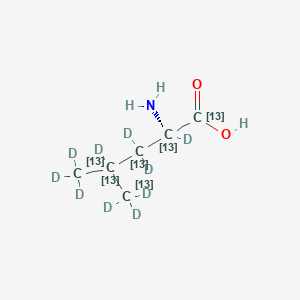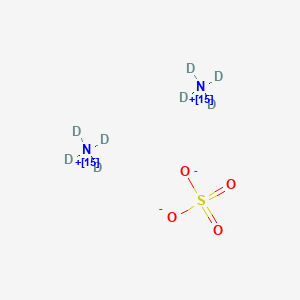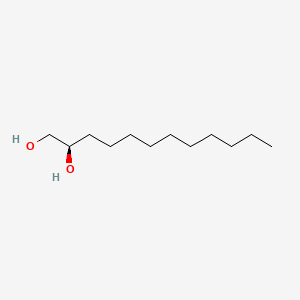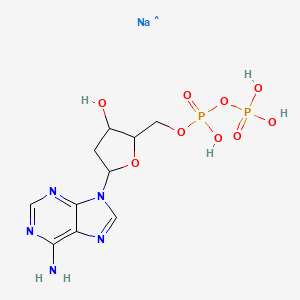
(2S)-2-amino-2,3,3,4,5,5,5-heptadeuterio-4-(trideuterio(113C)methyl)(1,2,3,4,5-13C5)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-2,3,3,4,5,5,5-heptadeuterio-4-(trideuterio(113C)methyl)(1,2,3,4,5-13C5)pentanoic acid is a deuterated analogue of a naturally occurring amino acid. This compound is characterized by the presence of multiple deuterium and carbon-13 isotopes, which makes it particularly useful in various scientific research applications, especially in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2,3,3,4,5,5,5-heptadeuterio-4-(trideuterio(113C)methyl)(1,2,3,4,5-13C5)pentanoic acid typically involves the incorporation of deuterium and carbon-13 isotopes into the molecular structure. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: Utilizing deuterated solvents and catalysts to replace hydrogen atoms with deuterium.
Carbon-13 Labeling: Incorporating carbon-13 isotopes through the use of labeled precursors in the synthesis process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems to ensure high yield and purity. The process typically includes:
Isotope Enrichment: Using isotope-enriched starting materials.
Automated Synthesis: Employing automated synthesizers to control reaction conditions precisely.
Purification: Utilizing advanced purification techniques such as chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-2,3,3,4,5,5,5-heptadeuterio-4-(trideuterio(113C)methyl)(1,2,3,4,5-13C5)pentanoic acid can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Conditions vary depending on the type of substitution, but may include the use of catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
(2S)-2-amino-2,3,3,4,5,5,5-heptadeuterio-4-(trideuterio(113C)methyl)(1,2,3,4,5-13C5)pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-2,3,3,4,5,5,5-heptadeuterio-4-(trideuterio(113C)methyl)(1,2,3,4,5-13C5)pentanoic acid involves its interaction with specific molecular targets and pathways. The deuterium and carbon-13 isotopes provide unique insights into the molecular dynamics and interactions, allowing researchers to study the compound’s effects at a detailed level. The molecular targets may include enzymes, receptors, and other biomolecules, and the pathways involved can be elucidated through advanced analytical techniques.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar isotopic labeling applications.
Disilane-bridged architectures: Organosilicon compounds with unique electronic structures.
Uniqueness
What sets (2S)-2-amino-2,3,3,4,5,5,5-heptadeuterio-4-(trideuterio(113C)methyl)(1,2,3,4,5-13C5)pentanoic acid apart is its extensive deuterium and carbon-13 labeling, which provides unparalleled insights into molecular interactions and dynamics. This makes it a valuable tool in various research fields, offering advantages over other similar compounds.
Propiedades
Fórmula molecular |
C6H13NO2 |
|---|---|
Peso molecular |
147.191 g/mol |
Nombre IUPAC |
(2S)-2-amino-2,3,3,4,5,5,5-heptadeuterio-4-(trideuterio(113C)methyl)(1,2,3,4,5-13C5)pentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i1+1D3,2+1D3,3+1D2,4+1D,5+1D,6+1 |
Clave InChI |
ROHFNLRQFUQHCH-MMDPJQIISA-N |
SMILES isomérico |
[2H][13C@@]([13C](=O)O)([13C]([2H])([2H])[13C]([2H])([13C]([2H])([2H])[2H])[13C]([2H])([2H])[2H])N |
SMILES canónico |
CC(C)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2R)-1-[(3,5-Di-tert-butyl-2-hydroxybenzylidene)amino]-2-indanol](/img/structure/B12059301.png)
![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]-undec-2-en-2-olate](/img/structure/B12059307.png)


![5-Hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione](/img/structure/B12059340.png)








![7-{[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]oxy}-4-methylchromen-2-one](/img/structure/B12059398.png)
